Glycine, N-(carboxymethyl)-N-(dithiocarboxy)-
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Overview
Description
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of carboxymethyl and dithiocarboxy groups attached to the glycine molecule, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- typically involves the reaction of glycine with carboxymethylating and dithiocarboxylating agents. Common reagents used in these reactions include chloroacetic acid for carboxymethylation and carbon disulfide for dithiocarboxylation. The reaction conditions often require a basic environment, such as the presence of sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- can undergo various chemical reactions, including:
Oxidation: The dithiocarboxy group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions may target the carboxymethyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl or dithiocarboxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a precursor for other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxymethyl and dithiocarboxy groups may enhance the compound’s ability to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(carboxymethyl)-: Lacks the dithiocarboxy group, which may result in different chemical and biological properties.
Glycine, N-(dithiocarboxy)-:
Uniqueness
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- is unique due to the presence of both carboxymethyl and dithiocarboxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
36061-59-3 |
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Molecular Formula |
C5H7NO4S2 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
2-[carboxymethyl(dithiocarboxy)amino]acetic acid |
InChI |
InChI=1S/C5H7NO4S2/c7-3(8)1-6(5(11)12)2-4(9)10/h1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
BJAQMRLLCFTCEB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)C(=S)S |
Origin of Product |
United States |
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